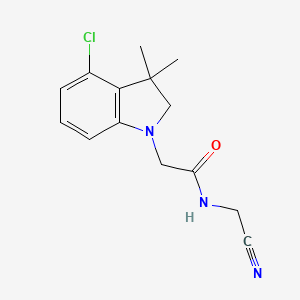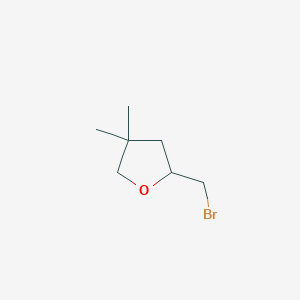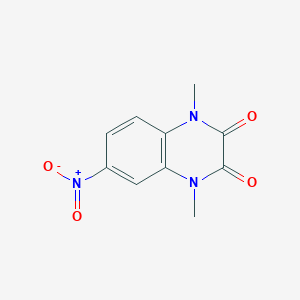
1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
A family of quinoxaline-2,3-diones, including 1,4-Dimethyl-1,4-dihydroquinoxaline-2,3-dione, was prepared and evaluated to exhibit d-amino acid oxidase (DAAO) inhibitory activities . The synthesis involves a mixture of 1,4-dihydroquinoxaline-2,3-dione, anhydrous K2CO3, and methyl iodide in DMF .Molecular Structure Analysis
The molecular formula of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione is C10H9N3O4. Its molecular weight is 235.199.Chemical Reactions Analysis
The reaction mechanism of quinoxaline-2,3-diones is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Applications De Recherche Scientifique
Chemosensor Applications
1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione has been utilized in the development of colorimetric and fluorescent chemosensors. These chemosensors are capable of detecting specific anions, such as fluoride (F-) and acetate (AcO-), with significant changes in fluorescent emission intensity and color. This application is particularly valuable in biological settings for anion detection (Shao et al., 2009).
Crystallography and Molecular Structures
The compound has been featured in crystallographic studies, aiding in understanding intermolecular interactions. Studies reveal how molecules of this compound are linked in crystal structures through hydrogen bonds, contributing to our understanding of molecular and crystal architectures (Wang, 2011).
Supramolecular Chemistry
This compound plays a role in supramolecular chemistry, especially in the formation of water clusters and arrays. Its unique structure, featuring a hydrophilic oxalamide-based terminus and a hydrophobic aromatic end, makes it an excellent host for water molecules, leading to the formation of zero-, one-, and two-dimensional water arrays. This property is significant for understanding water molecule interactions in various environments (Oxtoby et al., 2005).
Material Science and Corrosion Inhibition
In material science, derivatives of this compound, such as 1,4-dioctyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione, have shown potential as corrosion inhibitors for metals like mild steel. Their efficacy in protecting metals from corrosion, especially in acidic environments, is of considerable industrial significance (Zouitini et al., 2019).
Pharmaceutical Research
While avoiding specific details about drug use and dosage, it's worth noting that derivatives of this compound have been explored for their antiviral properties against various viruses. This indicates a potential application in pharmaceutical research and drug development (Elzahabi, 2017).
Mécanisme D'action
Target of Action
The primary target of 1,4-Dimethyl-6-nitro-1,4-dihydroquinoxaline-2,3-dione is d-amino acid oxidase (DAAO) . DAAO is an enzyme that catalyzes the oxidation of d-amino acids into their corresponding α-keto acids, with the simultaneous release of hydrogen peroxide and ammonia .
Mode of Action
This compound acts as an inhibitor of DAAO . It binds to DAAO and prevents it from catalyzing the oxidation of d-amino acids . This results in a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of the oxidation process .
Biochemical Pathways
The inhibition of DAAO affects the metabolism of d-amino acids, particularly d-serine . D-serine is a co-agonist of the N-methyl-d-aspartic acid (NMDA) receptor, a type of glutamate receptor . By inhibiting DAAO, this compound increases the availability of d-serine, enhancing the activation of NMDA receptors .
Pharmacokinetics
The compound’s inhibitory activities against daao have been evaluated in vitro, with ic50 values ranging from 06 to 15 μM .
Result of Action
The inhibition of DAAO by this compound leads to an increase in the levels of d-serine, enhancing the activation of NMDA receptors . This can result in improved symptoms in conditions such as schizophrenia, where NMDA receptor dysfunction is thought to be a critical pathophysiological mechanism .
Propriétés
IUPAC Name |
1,4-dimethyl-6-nitroquinoxaline-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-11-7-4-3-6(13(16)17)5-8(7)12(2)10(15)9(11)14/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSGZSRUMPMPRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N(C(=O)C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

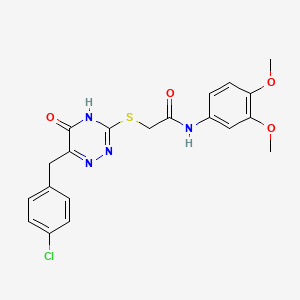
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(4-chlorophenyl)acetamide](/img/structure/B2420045.png)
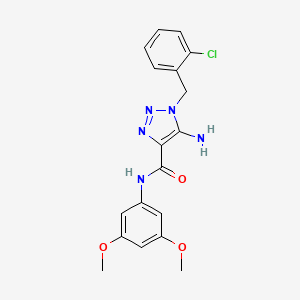
![1-(Benzylamino)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2420049.png)
![2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid](/img/structure/B2420050.png)
![1-(3-chlorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2420053.png)
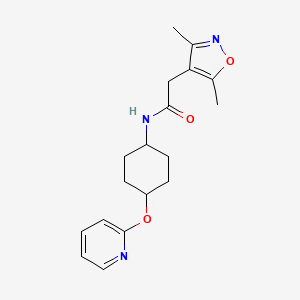
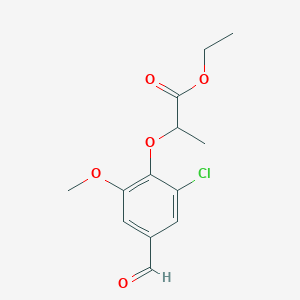
![2-bromo-5-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2420056.png)
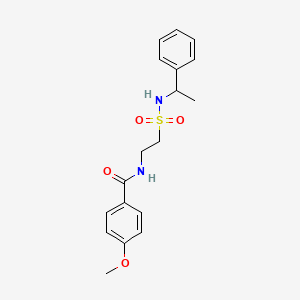
![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2420058.png)
